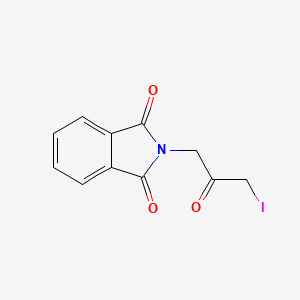

2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione

Description

2-(3-Iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 35750-03-9) is a heterocyclic compound featuring an isoindole-1,3-dione core substituted with a 3-iodo-2-oxopropyl group. The 3-iodo-2-oxopropyl substituent introduces a ketone and an iodine atom, which confer distinct electronic and steric properties. The iodine atom, a heavy halogen, enhances molecular polarizability and may participate in halogen bonding, while the ketone group offers reactivity for nucleophilic additions or hydrogen bonding. This compound is cataloged as a building block () but lacks extensive published data on its specific applications or biological activity.

Properties

IUPAC Name |

2-(3-iodo-2-oxopropyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNVDEBXZYTHKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35750-03-9 | |

| Record name | 2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of isoindoline derivatives with iodoacetone under controlled conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, although specific conditions and reagents for such reactions are less commonly reported.

Common reagents used in these reactions include bases like potassium carbonate, reducing agents like sodium borohydride, and solvents such as DMF and ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The exact mechanism of action of 2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Isoindole-1,3-dione Derivatives

Structural and Electronic Differences

- Halogen vs. Non-Halogen Substituents: The iodine atom in the target compound distinguishes it from non-halogenated analogs like 2-(2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione ().

- Ketone Functionality: The 2-oxo group is shared with other derivatives (e.g., ), enabling keto-enol tautomerism or serving as a site for nucleophilic attack. However, the absence of iodine in these analogs reduces their molecular weight and alters reactivity.

- Cyclic vs. Linear Substituents: Piperidinone-containing derivatives () exhibit conformational rigidity and hydrogen-bonding capacity, contrasting with the linear iodo-oxopropyl chain of the target compound.

Physicochemical Properties

- Molecular Weight and Solubility: The iodine atom increases the target compound’s molecular weight (329.10 g/mol) compared to non-iodinated analogs (e.g., 203.19 g/mol for ). This may reduce aqueous solubility but enhance lipid membrane permeability.

- Reactivity : The iodo group is a superior leaving group compared to sulfoxide () or amine () substituents, making the target compound more reactive in substitution reactions.

- Stability: Iodo compounds are often light-sensitive, whereas sulfoxides () are thermally stable but prone to redox reactions. Piperidinone derivatives () may exhibit hydrolytic stability due to their cyclic structure.

Biological Activity

2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound with a molecular formula of C₁₁H₈INO₃ and a molecular weight of 329.09 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

The compound is synthesized through the reaction of isoindoline derivatives with iodoacetone. It features an iodo group that can participate in various chemical reactions such as substitution and reduction, which may influence its biological activity .

The precise mechanism of action for 2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione is not fully elucidated, but it is believed to interact with specific molecular targets like enzymes or receptors. This interaction can lead to alterations in biochemical pathways associated with cell proliferation and survival .

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoindole derivatives, including 2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione. For instance:

- In Vitro Studies : The compound exhibited inhibitory effects on the viability of A549 lung cancer cells. The cytotoxicity was assessed using the MTT assay, revealing significant reductions in cell viability at varying concentrations .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 2-(3-Iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione | X | A549 |

Note: Specific IC50 values were not provided in the sources but are critical for understanding potency.

- In Vivo Studies : In a xenograft model using nude mice injected with A549-luc cells, treatment with isoindole derivatives resulted in reduced tumor sizes and improved survival rates compared to control groups . The study involved administering compounds intravenously and monitoring tumor growth over a period of 60 days.

Toxicological Studies

Toxicological assessments revealed that while the compound demonstrated anticancer activity, it also necessitated thorough evaluation of its safety profile. Histopathological analyses indicated that certain doses could lead to organ toxicity; however, further studies are needed to establish safe dosage parameters .

Comparative Analysis

When comparing 2-(3-iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione with similar isoindole derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(3-Iodo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione | Iodo-substituted isoindole | Anticancer activity |

| N-benzylisoindole derivatives | N-benzyl substitution | Antiproliferative effects against various cancer lines |

Both classes of compounds exhibit promising anticancer properties; however, variations in their substituents significantly influence their biological activity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.